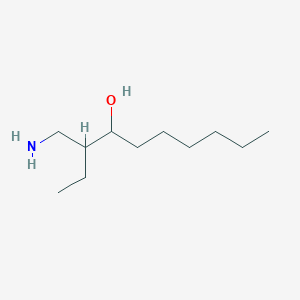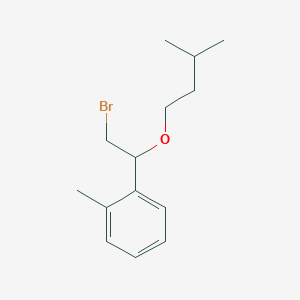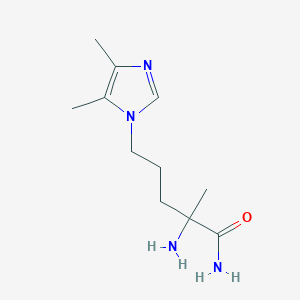
1-(3-Fluoropropyl)-1h-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoropropyl)-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This particular compound is characterized by the presence of a fluoropropyl group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropropyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 1,2,4-triazole with 3-fluoropropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. The use of automated systems also helps in scaling up the production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Fluoropropyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropropyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous conditions.
Substitution: Various halides or nucleophiles; reactions are carried out under basic or acidic conditions depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-(3-Fluoropropyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoropropyl)-1h-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The fluoropropyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The triazole ring can interact with active sites of enzymes, inhibiting their activity or modulating receptor functions. This makes it a valuable compound in the development of pharmaceuticals.
Comparaison Avec Des Composés Similaires
1-(3-Fluoropropyl)-1H-1,2,4-triazole-5-carbaldehyde: Contains an aldehyde group instead of an amine.
3-Fluoro-1-propanol: A simpler structure with a hydroxyl group instead of a triazole ring.
Uniqueness: 1-(3-Fluoropropyl)-1h-1,2,4-triazol-3-amine is unique due to the combination of the triazole ring and the fluoropropyl group. This combination imparts specific chemical and biological properties that are not present in simpler analogs. The presence of the triazole ring allows for versatile chemical modifications, while the fluoropropyl group enhances its biological activity and membrane permeability.
Propriétés
Formule moléculaire |
C5H9FN4 |
|---|---|
Poids moléculaire |
144.15 g/mol |
Nom IUPAC |
1-(3-fluoropropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H9FN4/c6-2-1-3-10-4-8-5(7)9-10/h4H,1-3H2,(H2,7,9) |
Clé InChI |
CACAVWGQYDHALU-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=NN1CCCF)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B13641851.png)





![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-3H-purin-6-one](/img/structure/B13641902.png)
![5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane](/img/structure/B13641910.png)




![7-Chlorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B13641945.png)
